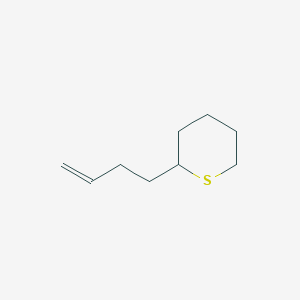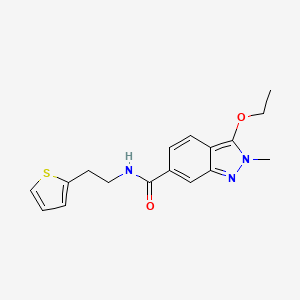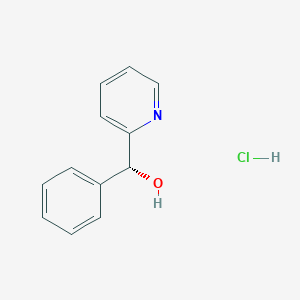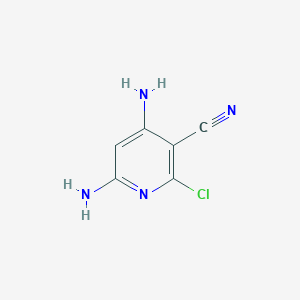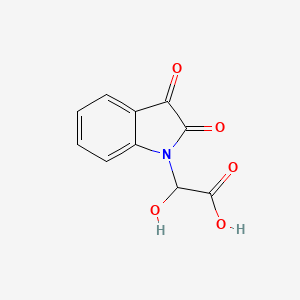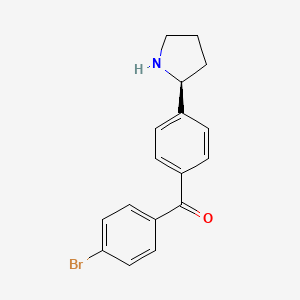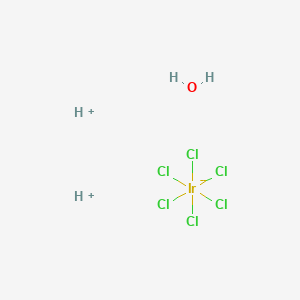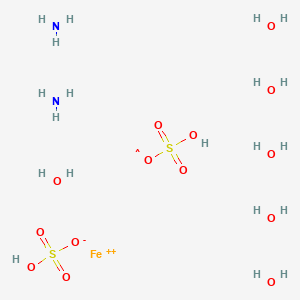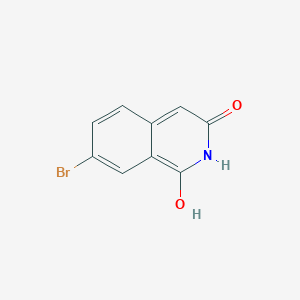![molecular formula C7H4N2O4 B13114241 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid is a heterocyclic compound that features a fused isoxazole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-cyanopyridine with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyridine derivatives, which can be further utilized in various synthetic applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolo[4,5-b]pyridine: Lacks the hydroxy and carboxylic acid groups, making it less reactive in certain chemical reactions.
7-Hydroxyisoxazolo[4,5-b]pyridine: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
3-Carboxyisoxazolo[4,5-b]pyridine: Lacks the hydroxy group, impacting its hydrogen bonding capabilities.
Uniqueness
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid is unique due to the presence of both hydroxy and carboxylic acid groups, which enhance its reactivity and ability to form various derivatives. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H4N2O4 |
|---|---|
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
7-oxo-4H-[1,2]oxazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4N2O4/c10-3-1-2-8-4-5(7(11)12)9-13-6(3)4/h1-2H,(H,8,10)(H,11,12) |
Clave InChI |
ZKKVYVXECDVAKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C1=O)ON=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


